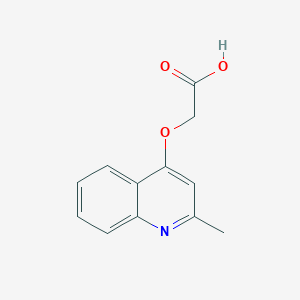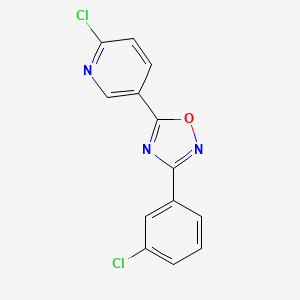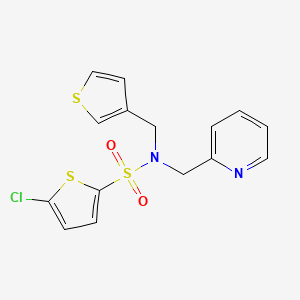![molecular formula C28H26O4 B2381400 (3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one CAS No. 88559-56-2](/img/structure/B2381400.png)
(3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one” is a chemical compound with the molecular formula C27H26O5 . It is related to other compounds such as “(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol” and "(3aR,6R,6aR)-6-(Hydroxyméthyl)dihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one" .
Synthesis Analysis
The synthesis of related compounds has been reported. For example, the synthesis of “2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid” involves two stages. The first stage involves the reaction of benzyl 6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ylcarbamate with palladium 10% on activated carbon and ammonium formate in methanol at 20 - 50°C for 10 hours. The second stage involves the addition of L-Tartaric acid at 10 - 50°C for 3 hours .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula C27H26O5 . It is related to the structure of “(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol” and "(3aR,6R,6aR)-6-(Hydroxyméthyl)dihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one" .Chemical Reactions Analysis
The chemical reactions involving this compound can be inferred from the synthesis process of related compounds. For instance, the synthesis of “2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)ethanol L-tataric acid” involves a reaction with palladium 10% on activated carbon and ammonium formate in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula C27H26O5 . The related compound “(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol” has a molecular weight of 173.21 g/mol .Applications De Recherche Scientifique
Synthesis and Incorporation into Peptides
- The compound has been used in the synthesis of enantiopure methyl derivatives for incorporation into peptides. This involves a strategy for transforming nitrohexofuranoses into cyclopentylamines, indicating its utility in creating novel polyhydroxylated amino acids for peptide synthesis (Fernandez et al., 2010).
Carbocyclic Sinefungin Synthesis
- It serves as a starting point for the synthesis of carbocyclic sinefungin, a compound adaptable to numerous analogs with varied heterocyclic bases and amino acid side chains, highlighting its versatility in drug development (Xue-qiang Yin et al., 2007).
Antiviral Research
- The compound has been employed in the preparation of diastereomers of 5′-homoaristeromycin, showing activity against yellow fever virus, demonstrating its potential in antiviral drug discovery (W. Ye & S. Schneller, 2016).
Process Research for Carbocyclic Nucleosides
- It is a key intermediate in synthesizing carbocyclic nucleosides like adenosine agonists, indicating its importance in the synthesis of therapeutic agents (R. Bannister et al., 1997).
Steel Corrosion Inhibition
- Derivatives of this compound have been investigated as inhibitors for mild steel corrosion in acidic environments, suggesting its application in industrial materials science (A. Koulou et al., 2020).
Synthesis of Hydroxy Pyrones
- Used in the preparation of various dimethyl dioxinones and corresponding hydroxy pyrones, it plays a role in the synthesis of complex organic molecules (A. Katritzky et al., 2005).
Nucleoside Analogues Synthesis
- Applied in the synthesis of C-5′-nor-3-deazaaristeromycin diastereomeric analogues, it contributes to developing carbocyclic nucleoside analogues, important in medicinal chemistry (W. Ye & S. Schneller, 2014).
Diels-Alder Reactions
- It has been involved in Diels-Alder reactions for constructing highly functionalized bridged isoquinoline synthons, indicating its use in complex organic syntheses (J. Zezula et al., 2001).
Propriétés
IUPAC Name |
(3aR,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O4/c1-27(2)31-25-20(18-24(29)26(25)32-27)19-30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18,25-26H,19H2,1-2H3/t25-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTQCHXKLQHNIE-FTJBHMTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=O)C=C2COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)C(=O)C=C2COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3AR,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-3-isoxazolecarboxylate](/img/structure/B2381318.png)

![1-benzyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2381320.png)

![1-(4-Chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2381322.png)
![(4Ar,8aR)-1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B2381323.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2381325.png)

![N-(3,4-dimethoxyphenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide](/img/structure/B2381329.png)
![2,6-dioxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2381336.png)
![2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2381338.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2381340.png)